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Compound of Interest

Compound Name: 9H-Carbazol-4-amine

Cat. No.: B099717 Get Quote

A definitive guide for researchers, this document provides a comprehensive validation of the

chemical structure of 9H-Carbazol-4-amine through a comparative analysis of its ¹H and ¹³C

Nuclear Magnetic Resonance (NMR) spectra. This guide presents experimental data, detailed

protocols, and a comparative analysis with related carbazole derivatives, offering a robust

resource for the structural elucidation of this important chemical entity.

The precise determination of a molecule's structure is a cornerstone of chemical research and

drug development. For 9H-Carbazol-4-amine, a compound of interest in medicinal chemistry

and materials science, NMR spectroscopy serves as a powerful, non-destructive technique for

unambiguous structural confirmation. This guide delves into the characteristic chemical shifts

and coupling patterns observed in the ¹H and ¹³C NMR spectra, providing a clear spectral

signature for this compound.

Comparative Analysis of NMR Data
The structural validation of 9H-Carbazol-4-amine is achieved by comparing its experimental

NMR data with that of unsubstituted 9H-Carbazole and a closely related derivative, 3-amino-9-

ethylcarbazole. The introduction of the amino group at the C-4 position of the carbazole ring

system induces characteristic shifts in the NMR signals of nearby protons and carbons,

providing a clear basis for structural confirmation.

¹H NMR Spectral Data Comparison
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The ¹H NMR spectrum of 9H-Carbazol-4-amine exhibits distinct signals corresponding to the

aromatic protons and the amine protons. The presence of the amino group at the 4-position

leads to an upfield shift of the neighboring protons compared to the unsubstituted carbazole, a

consequence of the electron-donating nature of the NH₂ group.
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Note: The chemical shifts for 9H-Carbazole and 3-Amino-9-ethylcarbazole are sourced from

publicly available spectral databases and may have been recorded in different solvents, leading

to slight variations.

¹³C NMR Spectral Data Comparison
The ¹³C NMR spectrum provides further confirmation of the 9H-Carbazol-4-amine structure.

The carbon atom directly attached to the amino group (C-4) experiences a significant upfield

shift, while the other carbon signals are also influenced by the substituent.
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Note: Complete assignment of all quaternary carbons for 9H-Carbazol-4-amine from the

provided data is not possible without further 2D NMR experiments. The data for 9H-Carbazole

is from a standard spectral database.

Experimental Protocols
The following is a generalized procedure for acquiring high-quality ¹H and ¹³C NMR spectra for

the validation of carbazole derivatives.

Sample Preparation:

Dissolve approximately 5-10 mg of the sample (e.g., 9H-Carbazol-4-amine) in 0.5-0.7 mL of

a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied if

necessary.
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Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not already

present in the solvent, to calibrate the chemical shift scale to 0.00 ppm.

NMR Data Acquisition:

The NMR spectra were acquired on a 400 MHz spectrometer.[1]

For ¹H NMR:

Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise

ratio (typically 16-64 scans).

Set the spectral width to cover the expected range of proton signals (e.g., -2 to 12 ppm).

Apply a relaxation delay of 1-5 seconds between scans.

For ¹³C NMR:

Acquire the spectrum using a proton-decoupled pulse sequence to simplify the spectrum

to single lines for each unique carbon atom.

A larger number of scans (typically several hundred to thousands) is required due to the

lower natural abundance of the ¹³C isotope.

Set the spectral width to encompass the full range of carbon chemical shifts (e.g., 0 to 200

ppm).

Workflow for Structural Validation
The logical flow for validating the structure of 9H-Carbazol-4-amine using NMR spectroscopy

is outlined below.
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Figure 1. Experimental workflow for the structural validation of 9H-Carbazol-4-amine using

NMR spectroscopy.

In conclusion, the presented ¹H and ¹³C NMR data provide a clear and consistent spectral

fingerprint for 9H-Carbazol-4-amine. The observed chemical shifts and their comparison with

related structures robustly support the assigned structure. This guide serves as a valuable

reference for researchers working with this compound, ensuring accurate identification and

characterization in their future studies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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